Bienvenue dans la boutique en ligne BenchChem!

Gomisin A

CYP3A4 Inhibition Drug Metabolism Pharmacokinetics

Choose Gomisin A for uncompromising target engagement in DMPK research. It delivers 23‑fold higher reversible CYP3A4 inhibition than Schisandrol A and irreversible, time‑dependent inactivation (KI=0.35 µM). As a pure P‑gp inhibitor that shows no substrate‑like efflux, it avoids confounding transport artifacts. Its 12.8‑fold CYP3A4 over CYP3A5 clearance preference makes it the definitive probe for dissecting CYP3A isoform contributions in hepatocytes, microsomes, and cell‑based assays. Lot‑specific, ≥98‑purity characterization eliminates batch‑to‑batch variability in mechanistic hepatoprotection and IVIVE studies.

Molecular Formula C23H28O7
Molecular Weight 416.5 g/mol
Cat. No. B7826563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGomisin A
Molecular FormulaC23H28O7
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1(C)O)OC)OC)OC)OC)OCO3
InChIInChI=1S/C23H28O7/c1-12-7-13-8-16-20(30-11-29-16)22(28-6)17(13)18-14(10-23(12,2)24)9-15(25-3)19(26-4)21(18)27-5/h8-9,12,24H,7,10-11H2,1-6H3/t12-,23-/m0/s1
InChIKeyZWRRJEICIPUPHZ-MYODQAERSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gomisin A: A Dibenzocyclooctadiene Lignan with Quantifiable Hepatic and Metabolic Differentiation


Gomisin A (Schisandrol B), a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, exhibits a distinct pharmacological profile characterized by potent, time-dependent CYP3A4 inhibition [1], isoform-selective CYP3A4 sensing [2], and differential hepatoprotective activity in primary hepatocyte injury models [3].

Why Substituting Gomisin A with Other Schisandra Lignans Risks Irreproducible Metabolic and Hepatic Outcomes


Within the Schisandra lignan class, subtle structural variations drive large, quantifiable differences in CYP enzyme inhibition potency, selectivity, and mechanism. Gomisin A demonstrates a 23-fold greater reversible CYP3A4 inhibitory potency than Schisandrol A [1], exhibits time-dependent irreversible CYP3A4 inactivation [2], and shows differential hepatoprotective activity against distinct hepatotoxins compared to Gomisin N [3]. Generic substitution without precise, lot-specific analytical characterization introduces unacceptable experimental variability.

Quantitative Differentiation of Gomisin A Against Closest Analogs: A Product-Specific Evidence Guide


Gomisin A Exhibits 23-Fold Higher Reversible CYP3A4 Inhibitory Potency Than Schisandrol A

In a cell-free CYP3A4 inhibition assay, Gomisin A demonstrated an IC50 value of 1.39 μM, representing a 23-fold greater potency compared to Schisandrol A, which exhibited an IC50 of 32.02 μM [1].

CYP3A4 Inhibition Drug Metabolism Pharmacokinetics

Gomisin A Acts as a Time-Dependent, Irreversible CYP3A4 Inactivator, Unlike Reversible-Only Inhibitors

Gomisin A exhibits time- and NADPH-dependent irreversible CYP3A4 inactivation with kinetic parameters KI = 0.35 µM and kinact = 1.96 min⁻¹ in human liver microsomes, a mechanism distinct from purely competitive inhibitors like Gomisin C (which shows reversible Ki = 0.049 µM and irreversible kinact = 0.092 min⁻¹, KI = 0.399 µM) [1][2].

Mechanism-Based Inhibition CYP3A4 Inactivation Drug-Drug Interaction

Gomisin A Exhibits 12.8-Fold Higher Intrinsic Clearance Selectivity for CYP3A4 over CYP3A5

GA 8-hydroxylation follows Michaelis-Menten kinetics, with intrinsic clearance values indicating CYP3A4 contributes 12.8-fold more than CYP3A5 to GA 8-hydroxylation. Furthermore, GA exhibits stronger inhibitory activity towards CYP3A4 than CYP3A5 [1].

CYP3A4 Selectivity Isoform-Specific Probe Reaction Phenotyping

Gomisin A and Gomisin N Exhibit Divergent Protective Profiles Against Distinct Hepatotoxins

In primary rat hepatocyte cultures, Gomisin N significantly inhibited CCl₄-induced LDH, ALT, and AST elevations, while Gomisin A showed no significant inhibition against CCl₄ injury. In contrast, Gomisin N inhibited TBH-induced AST increase, whereas Gomisin A did not. Both compounds significantly inhibited GalN-induced LDH and ALT increases [1].

Hepatoprotection In Vitro Toxicology Liver Injury Models

Gomisin A Functions as a Pure P-gp Inhibitor, Distinct from Schisandrol A's Substrate-Like Behavior

In P-gp overexpressing HepG2-DR cells, Gomisin A (GOM) inhibited P-gp-associated ATPase activity, indicating action as a pure P-gp inhibitor. In contrast, Schisandrol A (SCH) activated P-gp-associated ATPase activity, suggesting substrate-like properties. GOM showed an uncompetitive inhibition pattern on stimulated ATPase activity, while SCH exhibited mixed-type inhibition [1].

P-glycoprotein Modulation Multidrug Resistance ATPase Activity

Gomisin A Co-administration Bidirectionally Modulates CYP3A-Mediated CTX Metabolism In Vivo

In a rat model, Gomisin A administration caused bidirectional modulation of CYP3A-mediated cyclophosphamide (CTX) metabolism: CAA production decreased in 0.5 h and 6 h pretreatment groups, but increased in 24 h and 72 h pretreatment groups, correlating with Gomisin A's time-dependent CYP3A inhibition followed by compensatory mRNA induction [1].

Pharmacokinetic Interaction In Vivo CYP3A Modulation Chemoprotection

Procurement-Driven Application Scenarios for Gomisin A Based on Quantifiable Differentiation


Selective CYP3A4 Activity Probe in Complex Biological Matrices

Leveraging Gomisin A's 12.8-fold intrinsic clearance preference for CYP3A4 over CYP3A5 and its stronger inhibitory activity towards CYP3A4 [1], this compound is optimally deployed as a selective probe for CYP3A4 activity in liver microsomes, hepatocytes, and living cells. This application enables precise differentiation of CYP3A4-mediated metabolism from CYP3A5, addressing a critical challenge in predicting CYP3A-mediated drug clearance.

Mechanism-Based CYP3A4 Inactivation Studies Requiring Irreversible Enzyme Suppression

Gomisin A's time- and NADPH-dependent CYP3A4 inactivation (KI = 0.35 µM, kinact = 1.96 min⁻¹) [1] makes it suitable for investigations requiring irreversible CYP3A4 suppression, such as studying the pharmacokinetic consequences of mechanism-based inhibition or validating in vitro-in vivo extrapolation (IVIVE) models for time-dependent drug-drug interactions.

P-glycoprotein Modulator Studies Requiring Pure Inhibition Without Substrate Efflux

As a pure P-gp inhibitor that does not exhibit substrate-like properties (unlike Schisandrol A) [1], Gomisin A is the preferred choice for experimental systems examining P-gp-mediated drug efflux modulation, particularly in multidrug resistance reversal studies where confounding substrate transport would complicate data interpretation.

D-Galactosamine-Induced Hepatocyte Injury Model for Mechanistic Hepatoprotection Studies

Based on its demonstrated significant inhibition of GalN-induced LDH and ALT elevations in primary rat hepatocytes [1], Gomisin A is appropriate for mechanistic studies of hepatoprotection specifically in galactosamine-mediated liver injury models, where its activity differs from other hepatotoxins like CCl₄ or TBH.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gomisin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.